![molecular formula C24H24N4O5S B8506920 1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea CAS No. 623142-97-2](/img/structure/B8506920.png)
1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea
Descripción general
Descripción
The compound 1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea is a synthetic chemical known for its unique properties and applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea involves multiple steps, including the use of specific reagents and controlled reaction conditions. One common synthetic route includes the use of gem-difluoro groups, which are incorporated into the compound through a series of reactions . The preparation method often involves chiral enantiomers or pharmaceutically acceptable salts, which are crucial for achieving the desired chemical structure and properties .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the major products formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Aplicaciones Científicas De Investigación
1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe for studying biological processes.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor for certain enzymes, blocking their activity and thereby affecting the associated biochemical pathways . The compound’s structure allows it to bind selectively to its targets, making it an effective tool for studying and modulating biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea include other synthetic chemicals with comparable structures and properties. Examples include compounds containing gem-difluoro groups and other substituted bridge ring inhibitors .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties and versatility in various applications. Its ability to undergo multiple types of reactions and its effectiveness as an inhibitor in biological systems make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
623142-97-2 |
|---|---|
Fórmula molecular |
C24H24N4O5S |
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea |
InChI |
InChI=1S/C24H24N4O5S/c1-14(23-26-9-10-34-23)27-24(29)28-17-6-5-15(11-20(17)30-2)33-19-7-8-25-18-13-22(32-4)21(31-3)12-16(18)19/h5-14H,1-4H3,(H2,27,28,29)/t14-/m0/s1 |
Clave InChI |
SHPFDGWALWEPGS-AWEZNQCLSA-N |
SMILES isomérico |
C[C@@H](C1=NC=CS1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OC |
SMILES canónico |
CC(C1=NC=CS1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzoic acid,4-[3-(acetylamino)phenoxy]-3-(aminosulfonyl)-5-(butylamino)-](/img/structure/B8506841.png)
![2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]-4-methylmorpholine](/img/structure/B8506843.png)
![7-Chloro-2-methyl-5-phenyl-5H-[1,2,4]triazolo[5,1-a]isoindol-5-amine](/img/structure/B8506854.png)
![4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]phenol](/img/structure/B8506871.png)
![2-[(4-Acetamidophenyl)sulfonylamino]phenyl aniline](/img/structure/B8506878.png)
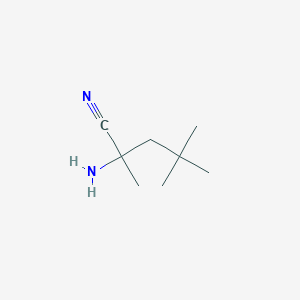
![8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8506901.png)
![N~1~-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}benzene-1,2-diamine](/img/structure/B8506906.png)
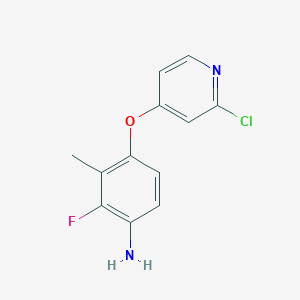
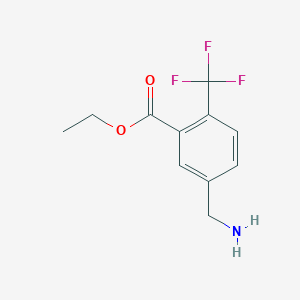
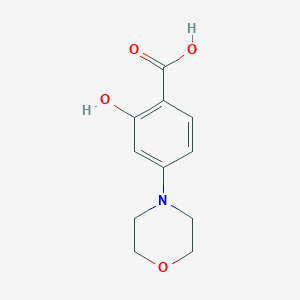
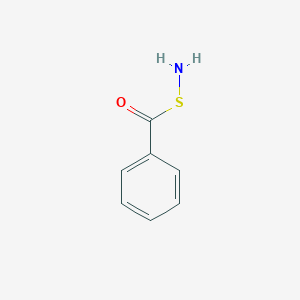
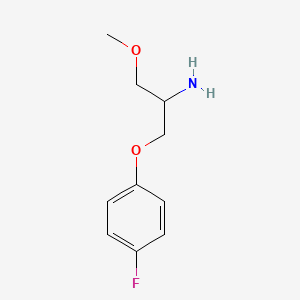
![Imidazo[1,2-a]pyridine,8-(4-chlorophenyl)-](/img/structure/B8506956.png)
